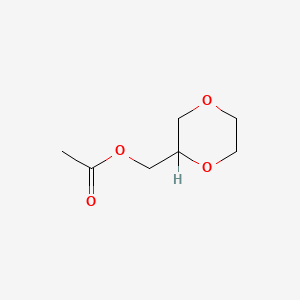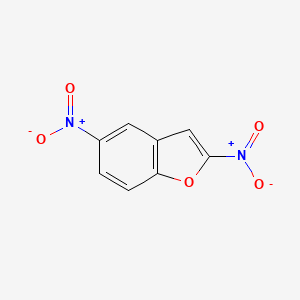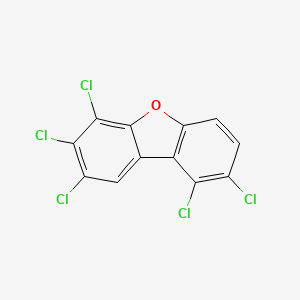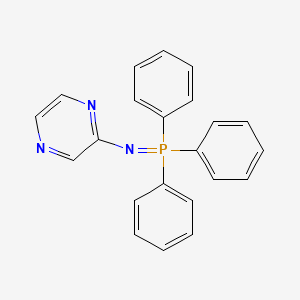
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)-
説明
The compound “1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)-” is a unique chemical provided by Sigma-Aldrich . It is part of a collection of unique chemicals for early discovery researchers .
Physical and Chemical Properties The empirical formula of this compound is C12H11N . It has a molecular weight of 169.22 . The compound is a solid . Its SMILES string is C1NCc2cccc3cccc1c23 and its InChI is 1S/C12H11N/c1-3-9-4-2-6-11-8-13-7-10 (5-1)12 (9)11/h1-6,13H,7-8H2 .
科学的研究の応用
Transcription Factor Inhibition
NSC308848 acts as a small molecular inhibitor of transcription factors. It interferes with the regulation of gene expression by targeting specific transcription factors. Researchers have explored its potential in modulating cellular processes related to gene transcription, including cell differentiation, proliferation, and apoptosis .
Anti-Cancer Properties
Studies have investigated NSC308848’s anti-cancer effects. It has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Researchers believe that its mechanism of action involves disrupting transcriptional networks critical for cancer cell survival .
Neuroprotective Effects
NSC308848 has been studied for its neuroprotective properties. It may help protect neurons from damage caused by oxidative stress, inflammation, or other pathological processes. These effects could be relevant in neurodegenerative diseases and brain injury .
Cardiovascular Applications
Researchers have explored NSC308848’s impact on cardiovascular health. It may influence vascular function, endothelial cell behavior, and smooth muscle cell proliferation. Further investigations are needed to fully understand its potential in cardiovascular disease management .
Anti-Inflammatory Activity
NSC308848 exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions associated with chronic inflammation, such as autoimmune diseases and inflammatory disorders .
Antiviral Potential
Preliminary studies suggest that NSC308848 might have antiviral effects. It could interfere with viral replication or entry into host cells. However, more research is necessary to validate its efficacy against specific viruses .
Metabolic Regulation
NSC308848 may impact metabolic pathways. Researchers have investigated its role in glucose metabolism, lipid homeostasis, and energy balance. Understanding its effects on metabolic processes could have implications for metabolic disorders .
Drug Development
Given its diverse effects, NSC308848 is also a candidate for drug development. Researchers explore its potential as a lead compound for designing novel therapeutic agents targeting various diseases .
Safety and Hazards
作用機序
Target of Action
NSC308848, also known as “1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)-”, “NSC-308848”, or “64M3VNL7T2”, is a small molecular transcription factor inhibitor . Its primary targets are the Myc-Max complex, which are transcription factors . These transcription factors play a crucial role in cellular functions including proliferation, differentiation, and apoptosis .
Mode of Action
NSC308848 interacts with its targets by inhibiting the Myc-Max complex from binding DNA and inducing gene transcription . This interaction results in changes in the cellular functions regulated by these transcription factors, leading to the induction of apoptosis and inhibition of cellular transformation .
Biochemical Pathways
The compound affects the Myc pathway, a network of transcriptional regulators involved in a variety of cellular functions . By inhibiting the Myc-Max complex, NSC308848 interferes with this pathway at different levels, affecting downstream effects such as cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of NSC308848’s action include the induction of apoptosis in Myc-overexpressing cells and the inhibition of Myc-induced cellular transformation . It has been shown to have prominent effects in MYCN overexpressing neuroblastoma cells .
Action Environment
It is known that the compound should be protected from light and stored at 2-8°c , suggesting that these factors may affect its stability and efficacy.
特性
IUPAC Name |
5-amino-2-[2-(diethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-20(4-2)8-9-21-17(22)14-7-5-6-12-10-13(19)11-15(16(12)14)18(21)23/h5-7,10-11H,3-4,8-9,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFFNSUDGUZZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219563 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)- | |
CAS RN |
69408-82-8 | |
| Record name | NSC-308848 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC308848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69408-82-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2-(2-(DIETHYLAMINO)ETHYL)-1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64M3VNL7T2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065994.png)
![2H-Pyrano[2,3-c]pyridin-2-one](/img/structure/B3066016.png)





![4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane](/img/structure/B3066060.png)


